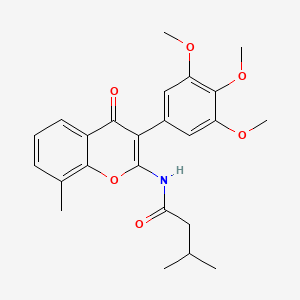
3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, enzyme inhibition capabilities, and antioxidant effects.
- Molecular Formula : C24H27NO6
- CAS Number : 879579-61-0
This compound is characterized by a chromene core with multiple functional groups that may influence its biological activity.
Antitumor Activity
Research has demonstrated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown effectiveness against various human tumor cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC-3 (Prostate Cancer) | 15.2 | |
| MDA-MB-231 (Breast Cancer) | 12.5 | |
| HCT-15 (Colon Cancer) | 20.1 |
These findings suggest that derivatives of this compound may also possess similar or enhanced antitumor activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, it has been evaluated for its inhibitory effects on cholinesterases and cyclooxygenases:
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10.4 | |
| Butyrylcholinesterase (BChE) | Non-competitive | 7.7 | |
| Cyclooxygenase-2 (COX-2) | Moderate Inhibition | 19.2 |
The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease and inflammation.
Antioxidant Activity
Antioxidant properties are crucial in preventing oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals:
These findings indicate that the compound could be beneficial in formulating antioxidant therapies.
Case Studies and Research Findings
- Antitumor Studies : A study evaluating the antiproliferative activity of related compounds highlighted their effectiveness against multiple cancer cell lines, suggesting a need for further research into the specific mechanisms of action for this compound .
- Enzyme Inhibition Mechanisms : Molecular docking studies have provided insights into how this compound interacts with target enzymes at a molecular level, revealing critical binding interactions that may enhance its inhibitory effects .
- Oxidative Stress and Cytotoxicity : Research has indicated that compounds with similar structures can induce cytotoxicity in cancer cells while exhibiting protective antioxidant effects in normal cells, highlighting their dual role as both therapeutic agents and protective compounds against oxidative damage .
Eigenschaften
IUPAC Name |
3-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-13(2)10-19(26)25-24-20(21(27)16-9-7-8-14(3)22(16)31-24)15-11-17(28-4)23(30-6)18(12-15)29-5/h7-9,11-13H,10H2,1-6H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFPPXSAJWKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














